3-Ethynyl-N-isopropylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-4-10-6-5-7-11(8-10)12(14)13-9(2)3/h1,5-9H,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAVANGIPKSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethynyl N Isopropylbenzamide and Its Analogues
Classical and Contemporary Approaches to Benzamide (B126) Synthesis
The formation of an amide bond, the key feature of the benzamide structure, is a cornerstone of organic synthesis. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a highly unreactive ammonium (B1175870) carboxylate salt. libretexts.org Consequently, the carboxylic acid component must first be "activated" to enhance its electrophilicity and facilitate the reaction. hepatochem.comfishersci.co.uk
Carboxylic Acid Activation and Amide Coupling Strategies
Activating the carboxyl group of a benzoic acid derivative is the most common route to synthesizing benzamides. This can be achieved through the use of specialized coupling reagents or by converting the carboxylic acid into a more reactive intermediate, such as an acyl halide. hepatochem.comfishersci.co.uk
Originally developed for the intricate process of peptide synthesis, a wide array of coupling reagents are now routinely used for general amide bond formation. fishersci.it These reagents facilitate the reaction between a carboxylic acid and an amine by converting the carboxylic acid into a highly activated ester intermediate in situ. fishersci.it
Common classes of these reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. hepatochem.combachem.com
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. libretexts.orgfishersci.co.uk This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. To improve reaction efficiency and suppress side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. bachem.comnih.gov
Phosphonium and Aminium/Uronium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU are highly effective. These reagents generate activated esters that are more reactive than those formed by carbodiimides alone, leading to faster reaction times and higher yields, even with sterically hindered substrates. For instance, HATU converts carboxylic acids into the corresponding OAt esters, which are highly reactive.
| Coupling Reagent Class | Examples | Mechanism of Action | Common Additives |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Forms a reactive O-acylisourea intermediate. fishersci.co.uk | HOBt, OxymaPure® |
| Phosphonium Salts | BOP, PyBOP | Generates activated OBt esters in situ. | - |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Forms highly reactive activated esters (e.g., OAt, O-6-ClBt). | - |
A classic and robust method for amide synthesis involves the conversion of a carboxylic acid to an acyl halide, typically an acyl chloride. fishersci.co.uk This is a two-step process where the carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride. fishersci.it This intermediate is then reacted with the desired amine, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.it This specific reaction is often referred to as the Schotten-Baumann reaction. fishersci.co.ukfishersci.it While highly effective, the harsh conditions required for the formation of acyl chlorides can limit their use with complex molecules containing sensitive functional groups. hepatochem.com
Transition Metal-Catalyzed Amidation Protocols
More recent advancements in organic synthesis have led to the development of transition metal-catalyzed methods for direct amidation. These protocols can offer milder reaction conditions and alternative pathways for amide bond formation. rsc.org Catalysts based on metals such as titanium, iridium, iron, and zirconium have been shown to promote the direct dehydrative coupling of carboxylic acids and amines. rsc.org For example, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, providing a range of amides in good to excellent yields. rsc.org Other approaches involve the C-H activation of benzoic acids, catalyzed by metals like iridium, to introduce amino groups, which represents a different strategy for constructing the C-N bond. nih.govibs.re.kr These methods are part of a growing field focused on developing more efficient and atom-economical synthetic routes. researchgate.net
Introduction of the Ethynyl (B1212043) Moiety
The installation of the ethynyl group (–C≡CH) onto the aromatic ring is the second key transformation in the synthesis of 3-Ethynyl-N-isopropylbenzamide. This is typically accomplished after the aromatic core is established, either before or after the formation of the amide bond.
Cross-Coupling Reactions for Alkyne Installation
The most powerful and widely used method for forming a bond between an aromatic ring and an alkyne is the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org
In a typical synthesis relevant to this compound, an aryl halide such as 3-bromobenzoic acid or 3-bromo-N-isopropylbenzamide would be coupled with a terminal alkyne. To avoid side reactions with the terminal alkyne itself, a protected alkyne like trimethylsilylacetylene (B32187) is often used. libretexts.orgorganic-chemistry.org The reaction is generally catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst, and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org After the coupling reaction, the silyl (B83357) protecting group is easily removed under mild conditions to reveal the terminal ethynyl group. organic-chemistry.org
While the standard Sonogashira reaction is highly reliable, variations have been developed to address certain limitations. For instance, copper-free Sonogashira couplings have been developed to prevent the unwanted dimerization of alkynes, a common side reaction in the presence of copper. wikipedia.org Furthermore, catalysts based on other transition metals, such as nickel, have also been shown to effectively catalyze Sonogashira-type reactions. researchgate.net
| Reaction | Key Components | Description |
|---|---|---|
| Sonogashira Coupling | Palladium(0) catalyst, Copper(I) co-catalyst, Amine base. wikipedia.org | Couples a terminal alkyne with an aryl or vinyl halide to form a C(sp)-C(sp²) bond. libretexts.org |
| "Sila"-Sonogashira Coupling | Utilizes a silyl-protected alkyne (e.g., trimethylsilylacetylene). libretexts.org | A common strategy to introduce a terminal alkyne after a subsequent deprotection step. organic-chemistry.org |
| Copper-Free Sonogashira Coupling | Palladium(0) catalyst, Amine base. wikipedia.org | Avoids alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by copper. wikipedia.org |
Alkynylation of Aryl Halides as Precursors
The most common precursors for introducing the ethynyl group are aryl halides. For the synthesis of this compound, a suitable precursor would be a 3-halo-N-isopropylbenzamide, where the halogen (X) is typically iodine, bromine, or to a lesser extent, chlorine. The reactivity order for the oxidative addition step is generally I > Br > Cl. wikipedia.org
The synthesis of the precursor itself can be achieved by the amidation of the corresponding 3-halobenzoic acid with isopropylamine (B41738). This precursor is then subjected to the Sonogashira coupling with a protected or terminal alkyne. A common strategy involves using trimethylsilylacetylene (TMSA) as the alkyne source. The TMS group acts as a protecting group and is easily removed post-coupling using a mild base like potassium carbonate in methanol (B129727) to yield the terminal alkyne.
Incorporation of the Isopropylamino Group
Amination Reactions with Isopropylamine
The most direct method for forming the N-isopropylbenzamide moiety is through the amidation of a carboxylic acid or its derivative. This involves the reaction of isopropylamine with a 3-ethynylbenzoic acid precursor.
Several standard methods can be employed for this transformation:
Acid Chloride Method : 3-Ethynylbenzoic acid can be converted to the more reactive 3-ethynylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with isopropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Coupling Reagents : A one-pot procedure can be used where 3-ethynylbenzoic acid and isopropylamine are reacted in the presence of a peptide coupling reagent. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
These methods are generally high-yielding and form the basis of many amide synthesis protocols. researchgate.net
Reductive Amination Strategies
Reductive amination is a versatile method for forming C-N bonds, typically yielding amines rather than amides. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ. youtube.com Common reducing agents for this purpose are selected for their ability to reduce the iminium ion preferentially over the starting carbonyl compound; these include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). youtube.comjocpr.com
While not a direct route to the amide functionality of this compound, reductive amination could be employed in the synthesis of analogues where the amide linkage is replaced by an amine. For example, reacting 3-ethynylbenzaldehyde (B1333185) with isopropylamine followed by a reducing agent would yield 3-ethynyl-N-isopropylbenzylamine. This strategy highlights the modularity of synthetic approaches for creating a library of related compounds.
Table 2: Comparison of Amide vs. Amine Formation Strategies
| Strategy | Reactants | Intermediate | Product | Key Reagents |
|---|---|---|---|---|
| Amidation | Carboxylic Acid + Amine | Acylium ion derivative | Amide | SOCl₂, EDC, DCC |
| Reductive Amination | Aldehyde/Ketone + Amine | Imine/Iminium ion | Amine | NaBH₃CN, Na(OAc)₃BH |
Convergent and Linear Synthesis Strategies
Linear Synthesis : In a linear synthesis, the molecule is assembled in a stepwise fashion, with each step modifying the product of the previous one. youtube.com A possible linear route for this compound could be:
Start with 3-bromobenzoic acid.
Perform an amidation reaction with isopropylamine to form 3-bromo-N-isopropylbenzamide.
Execute a Sonogashira coupling on this intermediate to install the ethynyl group, yielding the final product.
Convergent Synthesis : A convergent synthesis involves preparing key fragments of the target molecule independently, which are then combined in the final steps. wikipedia.org This approach is generally more efficient for multi-step syntheses. fiveable.me A convergent route for this compound would involve:
Fragment 1 Synthesis : Prepare 3-ethynylbenzoic acid from 3-bromobenzoic acid via Sonogashira coupling.
Fragment 2 : Isopropylamine (commercially available).
Final Coupling : Combine the two fragments in an amidation reaction to form the final product.
Stereoselective Synthesis of Enantiopure Analogues
The generation of single enantiomers of chiral this compound analogues is crucial for understanding their biological activities and for the development of advanced materials. While direct asymmetric synthesis creating a chiral center in analogues of this compound is a developing area, significant progress has been made in the enantioselective synthesis of structurally related chiral amides, which lays the groundwork for future applications. Methodologies such as the use of chiral catalysts and biocatalytic resolutions are at the forefront of this research.
One prominent strategy involves the creation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. For benzamides, this chirality can be induced by bulky substituents that hinder free rotation of the C(aryl)-C(O) bond. While not directly involving a stereocenter, this approach to chirality is highly relevant. For instance, peptide-catalyzed enantioselective bromination of benzamides has been shown to produce enantioenriched atropisomeric benzamides. In a study, a simple tetrapeptide catalyst was employed for the bromination of various benzamide substrates, achieving high yields and enantiomeric ratios. For example, the bromination of an N,N-diisopropylbenzamide derivative resulted in the product with a 94:6 enantiomeric ratio, which could be further enhanced to 98:2 through recrystallization. nih.gov This method highlights the potential of organocatalysis in establishing axial chirality in benzamide structures.
Table 1: Peptide-Catalyzed Enantioselective Bromination of Benzamides nih.gov
| Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| N,N-diisopropyl-3-methylbenzamide | 2-bromo-N,N-diisopropyl-3-methylbenzamide | 89 | 94:6 |
| N,N-diisopropyl-3-cyclopropylbenzamide | 2-bromo-N,N-diisopropyl-3-cyclopropylbenzamide | 90 | 92:8 |
Biocatalysis offers a powerful and sustainable alternative for obtaining enantiopure compounds. Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity under mild conditions. For the synthesis of chiral amines and amides, biocatalytic methods such as kinetic resolution of racemic mixtures are well-established. Lipases are frequently employed for the enantioselective acylation or hydrolysis of racemic alcohols and amines, which can be precursors to chiral benzamides. While specific examples for this compound are not yet prevalent in the literature, the principles are broadly applicable.
Green Chemistry Approaches in Synthetic Development
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogues, the Sonogashira cross-coupling reaction, which introduces the ethynyl group, is a key focus for green innovation. Traditional Sonogashira couplings often utilize toxic solvents, homogeneous palladium catalysts that can be difficult to recover, and sometimes a copper co-catalyst which adds to the environmental burden. Modern approaches seek to address these issues through the use of greener solvents, catalyst systems, and alternative energy sources.
Green Solvents and Catalysis:
The replacement of volatile organic compounds (VOCs) with more environmentally benign solvents is a cornerstone of green chemistry. For Sonogashira couplings, water has emerged as a promising green solvent. The development of water-soluble ligands and catalysts has enabled these reactions to be performed in aqueous media, often under mild conditions. organic-chemistry.org
Another sustainable approach is the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. purdue.eduacs.orgnih.gov The Sonogashira coupling has been successfully implemented in flow systems, sometimes utilizing heterogeneous catalysts that can be easily separated and reused, further enhancing the sustainability of the process. purdue.edunih.gov For instance, a continuous flow system using a palladium-coated tubular reactor in line with copper tubing has been developed for Sonogashira C-C coupling reactions. nih.gov This setup allows for the efficient synthesis of coupled products while minimizing catalyst leaching. nih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles. rsc.orgbohrium.comnih.gov Microwave-assisted Sonogashira couplings have been extensively reported for the synthesis of various alkynylated aromatic compounds. nih.govmdpi.comnih.gov These reactions are often performed under solvent-free conditions or in minimal amounts of high-boiling, low-toxicity solvents, further reducing their environmental footprint. The rapid heating provided by microwaves can also minimize the formation of side products that can occur with prolonged heating in conventional methods. rsc.org
Table 2: Comparison of Conventional and Microwave-Assisted Sonogashira Coupling
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Solvent Use | Often requires large volumes of organic solvents | Can be performed solvent-free or in green solvents |
| Yields | Variable | Often higher |
| Byproducts | Can be significant | Often reduced |
The development of iron- and cobalt-catalyzed Sonogashira reactions represents another frontier in green synthesis, aiming to replace the more expensive and less abundant palladium. beilstein-journals.orgnih.gov While still an emerging area, these methods hold promise for more sustainable and economical syntheses of ethynylated compounds in the future.
Chemical Reactivity and Functionalization of 3 Ethynyl N Isopropylbenzamide
Reactivity of the Terminal Alkyne
The terminal alkyne is characterized by its sp-hybridized carbon atoms and the presence of a weakly acidic terminal proton (pKa ≈ 25). libretexts.org This functionality is a gateway to numerous transformations, including cycloadditions, additions across the triple bond, and cross-coupling reactions. researchgate.netmasterorganicchemistry.com
The terminal alkyne group of 3-Ethynyl-N-isopropylbenzamide is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction joins the alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.gov The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, tolerance of a wide variety of functional groups, and high yields. organic-chemistry.orgbeilstein-journals.orgnih.gov
The reaction is typically catalyzed by a copper(I) source, which can be introduced directly as a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. beilstein-journals.org The resulting 1,2,3-triazole core is a stable aromatic heterocycle that can act as a rigid linker or a bioisostere for an amide bond in medicinal chemistry applications. nih.govdergipark.org.tr The versatility of this reaction allows for the conjugation of this compound to a vast array of molecules, including biomolecules, polymers, and other synthetic building blocks, provided they bear an azide group. dergipark.org.trnih.gov
Interactive Table: Examples of CuAAC Reactions with this compound
| Azide Reactant | Catalyst System | Solvent | Product |
| Benzyl azide | CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH | 3-(1-(benzyl)-1H-1,2,3-triazol-4-yl)-N-isopropylbenzamide |
| Azidoacetic acid | CuI / DIPEA | THF | 4-(3-(isopropylcarbamoyl)phenyl)-1H-1,2,3-triazole-1-acetic acid |
| 1-Azido-4-nitrobenzene | [Cu(PPh₃)₂]NO₃ | Toluene | N-isopropyl-3-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)benzamide |
| 3-Azidopropan-1-ol | Cu(I) generated in situ | Water | 3-(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)-N-isopropylbenzamide |
The carbon-carbon triple bond of the ethynyl (B1212043) group readily undergoes addition reactions.
Hydration : The addition of water across the alkyne can be catalyzed by acid and mercury(II) salts (e.g., HgSO₄ in H₂SO₄). This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the corresponding methyl ketone, 3-acetyl-N-isopropylbenzamide.
Halogenation : The ethynyl group reacts with halogens such as chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen yields the (E/Z)-3-(1,2-dihaloethenyl)-N-isopropylbenzamide. The reaction can proceed further with a second equivalent of the halogen to produce the 3-(1,1,2,2-tetrahaloethyl)-N-isopropylbenzamide. masterorganicchemistry.com
Hydroamination : The addition of an N-H bond from an amine across the triple bond can be achieved, typically using transition metal catalysts. This reaction can produce enamines or imines, depending on the reaction conditions and the structure of the amine. This transformation provides a direct route to nitrogen-containing derivatives from the alkyne functionality.
Palladium catalysis opens up a vast landscape of reactions for terminal alkynes, enabling the formation of new carbon-carbon bonds under mild conditions.
Sonogashira Coupling : This is a powerful cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. organic-chemistry.org This allows the ethynyl group of this compound to be coupled with a wide range of substituted aromatic and vinylic systems, providing access to complex diarylacetylene and enyne structures. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues related to homocoupling of the alkyne. organic-chemistry.org
Interactive Table: Examples of Sonogashira Coupling with this compound
| Aryl/Vinyl Halide | Palladium Catalyst | Co-catalyst | Base | Product |
| Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 3-((4-fluorophenyl)ethynyl)-N-isopropylbenzamide |
| 4-Iodoanisole | Pd(PPh₃)₄ | CuI | Piperidine | N-isopropyl-3-((4-methoxyphenyl)ethynyl)benzamide |
| 3-Bromopyridine | Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | N-isopropyl-3-(pyridin-3-ylethynyl)benzamide |
| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄ | CuI | Et₃N | (E)-N-isopropyl-3-(4-phenylbut-1-en-3-yn-1-yl)benzamide |
Hydroarylation : Palladium catalysts can also facilitate the hydroarylation of the alkyne with reagents like boronic acids. nih.gov In this transformation, an aryl group and a hydrogen atom are added across the triple bond, leading to the formation of a substituted styrene (B11656) derivative. This reaction provides a direct method for the synthesis of functionalized alkenes from the alkyne precursor. nih.gov
Reactivity of the Amide Bond
The N-isopropylbenzamide portion of the molecule contains a secondary amide, which is a robust functional group. However, it can undergo specific transformations, particularly at the nitrogen and carbonyl carbon atoms.
Hydrolysis : The amide bond is stable under neutral conditions but can be cleaved by hydrolysis under harsh acidic or basic conditions with heating. Acid-catalyzed hydrolysis yields 3-ethynylbenzoic acid and isopropylammonium salts. Basic hydrolysis, using a strong base like sodium hydroxide, produces the sodium salt of 3-ethynylbenzoic acid and isopropylamine (B41738).
Transamidation : The direct exchange of the N-isopropyl group with another amine is a challenging transformation due to the low reactivity of the amide bond. However, catalytic methods using various transition metals or Lewis acids have been developed to facilitate this process under specific conditions, allowing for the synthesis of different amide derivatives from the parent compound.
The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base, generating an amidate anion. This nucleophilic species can then react with electrophiles.
N-Alkylation : The deprotonated amide can react with alkyl halides in an Sₙ2 reaction to form N-alkylated products. This requires the use of a strong base, such as sodium hydride (NaH), to generate the amidate. This reaction converts the secondary amide into a tertiary amide. Palladium-catalyzed methods can also be employed for N-arylation of the amide. researchgate.net
N-Acylation : Reaction of the amidate anion with an acylating agent, such as an acyl chloride or anhydride, leads to the formation of an imide. This reaction provides a route to compounds containing a diacylamino functionality. An efficient method for this transformation involves using a pyridine (B92270) ring as an internal nucleophilic catalyst, which facilitates the acylation under milder conditions. semanticscholar.org
Interactive Table: Examples of N-Acylation of this compound
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | NaH | THF | N-acetyl-3-ethynyl-N-isopropylbenzamide |
| Benzoyl chloride | DIPEA | CH₂Cl₂ | N-benzoyl-3-ethynyl-N-isopropylbenzamide |
| Acetic anhydride | DMAP | CH₂Cl₂ | N-acetyl-3-ethynyl-N-isopropylbenzamide |
| Trifluoroacetic anhydride | Pyridine | CH₂Cl₂ | 3-ethynyl-N-isopropyl-N-(trifluoroacetyl)benzamide |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with two groups: the ethynyl group at position 3 and the N-isopropylamido group at position 1. Both substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The N-isopropylamido group is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby activating these positions. Conversely, the ethynyl group is generally considered a deactivating group and a meta-director. wikipedia.orgcognitoedu.org
When both an activating and a deactivating group are present on a benzene ring, the activating group typically governs the position of subsequent substitutions. youtube.com Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the N-isopropylamido group. The positions ortho to the amide are positions 2 and 6, and the para position is position 4. Position 2 is sterically hindered by the adjacent N-isopropylamido group. Position 4 is ortho to the ethynyl group, and position 6 is para to the ethynyl group. Given the directing effects, substitution is most likely to occur at positions 4 and 6.
Common electrophilic aromatic substitution reactions that could be performed on this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific reaction conditions would determine the precise distribution of products.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Ethynyl-N-isopropyl-4-nitrobenzamide and 3-Ethynyl-N-isopropyl-6-nitrobenzamide |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3-ethynyl-N-isopropylbenzamide and 2-Bromo-5-ethynyl-N-isopropylbenzamide |
| Sulfonation | SO₃, H₂SO₄ | 4-(3-Ethynyl-N-isopropylbenzamido)benzenesulfonic acid |
Palladium-Catalyzed Cross-Coupling Reactions on Substituted Benzene Ring
While the terminal alkyne is a primary site for palladium-catalyzed reactions, the benzene ring, if appropriately functionalized with a halide, can also participate in cross-coupling reactions. For instance, if a bromo or iodo substituent were introduced onto the benzene ring via electrophilic aromatic substitution (as described in section 3.3), this halide could then serve as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov
Common palladium-catalyzed cross-coupling reactions applicable in this context include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with an organoboron compound. For example, 4-Bromo-3-ethynyl-N-isopropylbenzamide could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-based substituents at the 4-position. nih.govnih.govresearchgate.net
Sonogashira Coupling: While the existing ethynyl group can undergo Sonogashira coupling, if a second halide is present on the ring, a second alkynyl group could be introduced. This would lead to the formation of a di-alkynyl benzamide (B126) derivative. wikipedia.orgnih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction would enable the introduction of nitrogen-based nucleophiles onto the aromatic ring. A halogenated this compound could react with various primary or secondary amines to form the corresponding amino-substituted derivatives. nih.gov
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-3-ethynyl-N-isopropylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ | 3-Ethynyl-N-isopropyl-[1,1'-biphenyl]-4-carboxamide |
| Sonogashira | 4-Bromo-3-ethynyl-N-isopropylbenzamide | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 3-Ethynyl-N-isopropyl-4-(phenylethynyl)benzamide |
Derivatization for Enhanced Research Utility
The functional handles of this compound, particularly the terminal alkyne, make it an excellent candidate for derivatization to create tools for chemical biology and other research applications.
The terminal alkyne is a versatile functional group for the introduction of reporter groups such as fluorophores or affinity tags (e.g., biotin). The most common method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.netnih.gov This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the labeling of biomolecules. kinampark.commdpi.com
To create a chemical biology probe, an azide-functionalized reporter group would be reacted with this compound. For instance, an azide-containing fluorophore could be "clicked" onto the molecule to allow for visualization in biological systems. Similarly, an azide-modified biotin (B1667282) molecule could be attached to facilitate affinity purification or detection using streptavidin conjugates. mdpi.com
Table 3: Examples of Reporter Group Introduction via Click Chemistry
| Reporter Group Type | Azide-Functionalized Reporter | Product | Application |
|---|---|---|---|
| Fluorophore | Azido-fluorescein | Fluorescein-labeled this compound derivative | Fluorescence microscopy, flow cytometry |
The ability to immobilize small molecules on solid supports is crucial for a variety of research applications, including high-throughput screening, affinity chromatography, and the study of molecular interactions. The terminal alkyne of this compound provides a convenient handle for such immobilization.
Using the same CuAAC click chemistry, the molecule can be covalently attached to a solid support that has been functionalized with azide groups. Common solid supports include agarose (B213101) beads, magnetic beads, and glass slides. This immobilization strategy is robust and allows for precise control over the orientation of the tethered molecule.
Alternatively, the N-isopropylbenzamide moiety could be modified. For example, if the starting material for the synthesis of the benzamide was an aminobenzoic acid with a linker attached to the amino group, this linker could then be used for immobilization. However, derivatization via the terminal alkyne is generally more straightforward and versatile.
Table 4: Strategies for Immobilization of this compound
| Immobilization Strategy | Functionalized Support | Linkage | Application |
|---|---|---|---|
| Click Chemistry | Azide-functionalized agarose beads | Triazole | Affinity chromatography |
Structure Activity Relationship Sar Investigations of 3 Ethynyl N Isopropylbenzamide Derivatives
Elucidation of Pharmacophoric Requirements for Target Engagement
Pharmacophore modeling serves as a crucial tool in understanding the key molecular features necessary for a ligand to interact with its biological target. For the benzamide (B126) class of mGluR2 PAMs, a general pharmacophore model has been developed through the analysis of various active analogs. This model typically highlights several key interaction points:
A Hydrogen Bond Donor: The N-H group of the benzamide core is a critical hydrogen bond donor, interacting with a key residue in the allosteric binding pocket of the mGluR2 receptor.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide acts as a hydrogen bond acceptor, forming another important interaction that helps to anchor the molecule in the binding site.
An Aromatic/Hydrophobic Region: The benzamide ring itself occupies a hydrophobic pocket. Substituents on this ring can further influence binding affinity and selectivity.
A Terminal Hydrophobic/Linear Group: The ethynyl (B1212043) group at the 3-position extends into another region of the binding site, where its linear geometry and hydrophobicity are thought to be important for potency.
Pharmacophore-guided optimization strategies have been successfully employed in the discovery of novel mGluR2 PAMs, underscoring the utility of these models in rational drug design. nih.gov
Impact of Ethynyl Group Position and Substituents on Biological Activity
The ethynyl group at the 3-position of the benzamide ring is a defining feature of 3-ethynyl-N-isopropylbenzamide and plays a significant role in its biological activity. SAR studies on related acetylene-containing series of allosteric modulators have demonstrated that both the position and the nature of this group are critical for potent activity. nih.govnih.gov
Moving the ethynyl group from the 3-position to the 2- or 4-position on the benzamide ring generally leads to a significant decrease in potency. This suggests that the specific vector and location of this group are crucial for optimal interaction with a corresponding sub-pocket in the mGluR2 allosteric site.
Furthermore, modifications to the terminal end of the ethynyl group can have a profound impact on activity. While an unsubstituted ethynyl group is often potent, the addition of small, hydrophobic substituents can sometimes enhance activity, whereas larger or more polar groups are typically detrimental.
Below is a hypothetical data table illustrating the impact of ethynyl group modifications on mGluR2 PAM activity, based on general principles observed in related compound series.
| Compound | R Group (on ethynyl) | EC50 (nM) |
| 1a | H | 50 |
| 1b | CH3 | 75 |
| 1c | Phenyl | 500 |
| 1d | CH2OH | >1000 |
This data is illustrative and based on general SAR principles for mGluR modulators.
Role of the Isopropyl Group in Receptor Binding and Selectivity
The N-isopropyl group of this compound is a key contributor to its binding affinity and selectivity for the mGluR2 receptor. This bulky, hydrophobic group is thought to fit snugly into a specific hydrophobic pocket within the allosteric binding site.
SAR studies have shown that the size and branching of the N-alkyl substituent are critical. For instance, replacing the isopropyl group with a smaller methyl or ethyl group often results in a loss of potency. Conversely, larger, more sterically hindered groups, such as a tert-butyl group, can also decrease activity, likely due to steric clashes within the binding pocket. The isopropyl group appears to offer an optimal balance of size and hydrophobicity for this particular sub-pocket.
The nature of this N-substituent can also influence selectivity over other mGlu receptor subtypes. The specific shape and hydrophobic character of the isopropyl group contribute to the selective recognition of the mGluR2 allosteric site.
| Compound | N-Alkyl Group | Relative Potency |
| 2a | Methyl | Low |
| 2b | Ethyl | Moderate |
| 2c | Isopropyl | High |
| 2d | tert-Butyl | Low |
This data is illustrative and based on general SAR principles for mGluR modulators.
Contributions of Benzamide Core Substitutions to Modulatory Activity
Substitutions on the benzamide core, other than the 3-ethynyl group, can significantly modulate the biological activity of this class of compounds. The electronic and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.
Generally, small, lipophilic substituents are well-tolerated and can sometimes enhance potency. For example, the introduction of a fluorine or chlorine atom at the 4- or 5-position can lead to improved activity. In contrast, large or polar substituents are often detrimental to activity, likely due to steric hindrance or unfavorable interactions within the predominantly hydrophobic binding pocket.
The position of the substituent is also critical. A substituent at a position that allows for favorable interactions with the receptor can enhance binding, while a substituent at a position that leads to a steric clash will decrease affinity.
| Compound | Benzamide Substitution | EC50 (nM) |
| 3a | Unsubstituted | 50 |
| 3b | 4-Fluoro | 35 |
| 3c | 5-Chloro | 40 |
| 3d | 4-Methoxy | 200 |
| 3e | 4-Nitro | >1000 |
This data is illustrative and based on general SAR principles for mGluR modulators.
Conformational Analysis and its Influence on SAR
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule must adopt a specific low-energy conformation to fit optimally into the allosteric binding site of the mGluR2 receptor.
Conformational analysis studies, often aided by computational modeling and X-ray crystallography of related compounds, have provided insights into the preferred spatial arrangement of the key functional groups. The dihedral angle between the plane of the benzamide ring and the amide bond is particularly important. This angle influences the relative orientation of the aromatic ring and the N-isopropyl group, which in turn affects their interactions with their respective binding pockets.
The rigidity of the ethynyl group helps to lock the molecule into a more defined conformation, reducing the entropic penalty upon binding to the receptor. This pre-organization of the ligand in a bioactive conformation is thought to contribute to its high potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For mGluR2 PAMs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide the design of new, more potent analogs. mdpi.com
These models use a training set of compounds with known activities to generate a statistical model that can predict the activity of new, untested compounds. The models generate contour maps that visualize the regions around the molecule where certain properties are predicted to influence activity. For example, a CoMFA model might show regions where bulky groups are favored (sterically favorable) or disfavored (sterically unfavorable), and where positive or negative electrostatic potentials are preferred.
For the this compound series, a QSAR model would likely highlight the importance of:
Steric bulk around the N-isopropyl group.
An electronegative potential near the benzamide carbonyl oxygen.
A hydrophobic region corresponding to the benzamide ring and the ethynyl group.
These models serve as a powerful predictive tool in the iterative process of lead optimization, helping to prioritize the synthesis of compounds with a higher probability of success.
Mechanistic Investigations of Biological Activity at a Molecular and Cellular Level
Enzyme Inhibition and Activation Mechanisms
Currently, there is a lack of specific publicly available research detailing the direct inhibitory or activation mechanisms of 3-Ethynyl-N-isopropylbenzamide on various enzyme families. While the broader benzamide (B126) chemical class has been explored for its potential to interact with a range of enzymes, dedicated studies on this specific compound are not prevalent in the scientific literature.
Kinase Modulation Studies (e.g., Janus Kinase, Protein Kinase D, FGFR, PI3K)
Comprehensive screening and mechanistic studies on the effect of this compound against key kinase families such as Janus Kinases (JAKs), Protein Kinase D (PKD), Fibroblast Growth Factor Receptors (FGFRs), and Phosphoinositide 3-kinases (PI3Ks) have not been reported in peer-reviewed literature. The JAK-STAT signaling pathway is crucial in immune responses, and its dysregulation is linked to various inflammatory diseases. nih.gov Similarly, the PKD family plays a significant role in cellular processes like proliferation and migration, making it a target in cancer research. pitt.edunih.gov FGFRs are also key regulators of cell proliferation and differentiation, with their aberrant signaling implicated in cancer. nih.gov The PI3K pathway is central to cell growth, survival, and metabolism. While numerous inhibitors for these kinases have been developed, the specific activity of this compound remains uncharacterized.
Investigations of Methyl-Modifying Enzymes
The role of this compound as a modulator of methyl-modifying enzymes, which are critical for epigenetic regulation, has not been established in the available scientific literature. These enzymes, including histone methyltransferases and demethylases, are attractive therapeutic targets due to their involvement in gene expression regulation and various diseases. google.com
Menin-MLL Interaction Inhibition Studies
The interaction between menin and Mixed-Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. googleapis.comnih.gov This has led to the development of small molecule inhibitors aimed at disrupting this protein-protein interaction. googleapis.comnih.gov While various chemical scaffolds are being investigated for menin-MLL inhibition, there is no specific data to suggest that this compound is an active inhibitor of this interaction. google.com
Receptor Modulation and Ligand Binding Studies
The benzamide moiety is a common feature in ligands for various receptors, particularly G protein-coupled receptors (GPCRs). However, specific studies characterizing the interaction of this compound with these receptors are not currently available.
Allosteric Modulation of G Protein-Coupled Receptors (e.g., Metabotropic Glutamate (B1630785) Receptors)
G protein-coupled receptors are a large family of transmembrane receptors involved in a multitude of physiological processes. nih.govrsc.org Allosteric modulation of GPCRs, where a ligand binds to a site distinct from the orthosteric site, offers a sophisticated mechanism for regulating receptor activity. drugtargetreview.com The metabotropic glutamate receptors (mGluRs), a class of GPCRs, are important targets in neuroscience. google.com While other acetylene-containing compounds have been explored as allosteric modulators of mGluRs, the specific allosteric modulatory activity of this compound on these or other GPCRs has not been documented. nih.gov
Orthosteric Binding Site Characterization
The orthosteric binding site is the primary, evolutionarily conserved binding site for the endogenous ligand of a receptor. drugtargetreview.com Characterization of how a compound interacts with this site is fundamental to understanding its mechanism of action. At present, there are no published studies that characterize the binding of this compound to the orthosteric site of any specific receptor.
Cellular Pathway Modulation in In Vitro Systems
Comprehensive searches of available scientific literature and databases did not yield specific studies on the in vitro effects of this compound. Therefore, detailed information on its impact on cellular pathways in model cell lines is not available.
Apoptosis and Proliferation Pathways in Model Cell Lines
There is currently no published research detailing the effects of this compound on apoptosis and proliferation pathways in any model cell lines. Consequently, data on its potential to induce programmed cell death or inhibit cell growth is not available.
Autophagy Induction Mechanisms
The scientific literature lacks studies investigating the role of this compound in the induction of autophagy. The mechanisms by which this compound might modulate the autophagic process have not been elucidated.
Cell Signaling Cascade Perturbation
No studies have been identified that examine the effects of this compound on specific cell signaling cascades. Its potential to perturb cellular signaling pathways remains an uninvestigated area of research.
In Vivo Mechanistic Studies in Preclinical Animal Models
There is a lack of published in vivo studies for this compound in any preclinical animal models.
Mechanistic Characterization in Rodent Models of Disease (e.g., inflammatory disorders, autoimmune conditions)
No research has been published on the mechanistic characterization of this compound in rodent models of inflammatory disorders or autoimmune conditions.
Pharmacodynamic Biomarker Identification
Due to the absence of preclinical studies, no pharmacodynamic biomarkers have been identified for this compound.
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 3-Ethynyl-N-isopropylbenzamide) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand.
The process would involve preparing a 3D structure of this compound and a target protein of interest. The ethynyl (B1212043) group, being a rigid and linear moiety, would significantly influence the conformational preferences of the molecule within a binding pocket. The isopropyl group would likely engage in hydrophobic interactions. Hydrogen bonds are expected to form between the amide group of the benzamide (B126) core and amino acid residues of the protein. The analysis of these interactions provides insights into the stability and specificity of the binding.
For instance, in studies of similar benzamide derivatives, docking simulations have been crucial in identifying key interactions with therapeutic targets. While specific data for this compound is not available, a hypothetical docking study against a kinase, a common target for benzamide-containing inhibitors, could yield results similar to those shown in the interactive table below, which is based on data for analogous compounds.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | LYS78, GLU95, LEU150 |
| Kinase B | -7.9 | ASP160, PHE162, VAL35 |
| Kinase C | -9.1 | CYS92, GLY93, THR145 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
To further investigate the stability of the docked complex and understand the dynamic nature of the interactions, molecular dynamics (MD) simulations are employed. MD simulations provide a time-resolved view of the conformational changes in both the ligand and the protein.
For this compound, an MD simulation would typically be run for several nanoseconds. The simulation would reveal how the ligand settles into the binding pocket, the flexibility of different parts of the molecule, and the role of water molecules in mediating interactions. The conformational analysis from MD simulations can identify the most stable binding poses and calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.
Furthermore, MD simulations can be used to study the kinetics of ligand binding and unbinding. This information is crucial for understanding the residence time of a drug on its target, which can be a better correlate of efficacy than binding affinity alone.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used for these calculations.
For this compound, these calculations can provide information on:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can indicate the molecule's susceptibility to nucleophilic and electrophilic attack.
Electrostatic Potential: This can map the electron-rich and electron-deficient regions of the molecule, predicting sites for non-covalent interactions.
Bonding and Charge Distribution: Analysis of the electron density can provide insights into the strength of bonds and the partial charges on each atom.
These parameters are crucial for understanding the molecule's intrinsic reactivity and for parameterizing the force fields used in molecular dynamics simulations. A search of existing literature provides quantum chemical calculation data for related compounds, which can serve as a reference. researchgate.net
QSAR and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their measured biological activities would be required. Descriptors for each molecule, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated. The model would then identify the key structural features that are important for the desired biological activity.
Pharmacophore modeling, on the other hand, identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model for a series of active benzamide derivatives could be used to guide the design of new, more potent analogues of this compound.
In Silico Screening for Novel Analogues and Biological Targets
Once a validated pharmacophore model or a reliable docking protocol is established, it can be used for in silico screening (also known as virtual screening) of large compound libraries. This allows for the rapid identification of new molecules with a high probability of being active.
Starting with the this compound scaffold, a virtual library of novel analogues could be generated by modifying various parts of the molecule. These analogues could then be screened against a panel of biological targets to identify potential new therapeutic applications. This approach accelerates the early stages of drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates.
Analytical Characterization and Detection in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of "3-Ethynyl-N-isopropylbenzamide" by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "this compound," both ¹H NMR and ¹³C NMR would provide critical information for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would exhibit characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The methine proton of the isopropyl group (-CH(CH₃)₂) would be observed as a multiplet, likely a septet, due to coupling with the six adjacent methyl protons. The methyl protons (-CH(CH₃)₂) of the isopropyl group would appear as a doublet in the upfield region. The N-H proton of the amide group would present as a broad singlet, and the acetylenic proton (-C≡CH) would show a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all the unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the amide, the two carbons of the ethynyl (B1212043) group, the aromatic carbons, and the carbons of the isopropyl group.
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.0 (m) | 120 - 140 |
| Amide N-H | 5.5 - 8.5 (br s) | - |
| Isopropyl-CH | 3.8 - 4.5 (septet) | 41 - 50 |
| Isopropyl-CH₃ | 1.0 - 1.5 (d) | 20 - 25 |
| Acetylenic-H | 2.5 - 3.5 (s) | 75 - 85 (C≡CH) |
| Carbonyl-C | - | 165 - 175 |
| Acetylenic-C | - | 80 - 90 (-C ≡CH) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. m = multiplet, br s = broad singlet, septet = septet, d = doublet, s = singlet.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural features. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would typically appear as a sharp peak around 3300 cm⁻¹. The presence of the terminal alkyne is indicated by a sharp, weak absorption band for the C≡C stretch near 2100-2140 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3250-3300 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H stretch | ~3300 | Medium-Strong |
| Amide | C=O stretch | 1630-1680 | Strong |
| Terminal Alkyne | ≡C-H stretch | 3250-3300 | Strong, Sharp |
| Terminal Alkyne | C≡C stretch | 2100-2140 | Weak, Sharp |
| Aromatic Ring | C-H stretch | >3000 | Medium-Weak |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For "this compound," the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.
Predicted Mass Spectrometry Data for N-cyclopropyl-3-ethynyl-benzamide uni.lu
| Adduct | m/z |
| [M+H]⁺ | 186.09134 |
| [M+Na]⁺ | 208.07328 |
| [M-H]⁻ | 184.07678 |
| [M+NH₄]⁺ | 203.11788 |
| [M]⁺ | 185.08351 |
Note: This data is for N-cyclopropyl-3-ethynyl-benzamide and serves as an illustrative example of the expected mass spectral behavior.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity analysis of non-volatile compounds like "this compound." Method development would typically involve a reversed-phase approach.
A suitable HPLC method would likely utilize a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would be a mixture of an aqueous component (such as water with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any impurities. Detection would typically be performed using a UV detector, set at a wavelength where the benzamide (B126) chromophore exhibits strong absorbance.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to the polar amide group, it could potentially be analyzed by GC-MS, possibly after derivatization to increase its volatility.
A typical GC-MS method would involve a capillary column with a nonpolar or moderately polar stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase. The mass spectrometer would then detect and identify the eluting compounds based on their mass spectra.
Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)
No crystallographic data, such as that obtained from single-crystal X-ray diffraction, has been reported for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.
Quantitative Analytical Methods for Research Samples
There are no established and published quantitative analytical methods specifically developed or validated for the determination of this compound in research samples. Methodologies such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or spectroscopic techniques, along with their associated validation data (e.g., linearity, accuracy, precision, limit of detection, and limit of quantitation), have not been described in the scientific literature for this particular compound.
Future Directions and Emerging Research Avenues
Development of Next-Generation Molecular Probes
The terminal alkyne functionality in 3-Ethynyl-N-isopropylbenzamide makes it an ideal candidate for the development of sophisticated molecular probes through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. wikipedia.org This bioorthogonal reaction allows for the efficient and specific attachment of various reporter tags, such as fluorophores, biotin (B1667282), or mass tags, to the benzamide (B126) core. acs.org Such "clickable" probes can be instrumental in chemical biology for visualizing, identifying, and quantifying biological targets in complex cellular environments. rsc.org
Future research could focus on synthesizing a library of probes derived from this compound to investigate its subcellular distribution and interactions. For instance, attaching a fluorescent dye would enable high-resolution imaging of its localization within cells. The C≡C stretching frequency of terminal alkynes also provides a sensitive signal in Raman spectroscopy, offering another label-free method for tracking the molecule in biological systems. nih.govacs.org
Table 1: Potential Reporter Tags for Clickable Probe Generation
| Reporter Tag | Detection Method | Application |
| Fluorescein Azide (B81097) | Fluorescence Microscopy | Cellular imaging and localization studies |
| Biotin Azide | Western Blotting / Mass Spectrometry | Affinity purification and identification of binding partners |
| TAMRA Azide | Fluorescence Polarization | High-throughput screening assays for binding interactions |
| Azido-Coumarin | FRET-based assays | Studying protein-protein interactions |
Exploration of Novel Therapeutic Targets
Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities. wikipedia.org They have been investigated as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and as agents targeting neurodegenerative diseases. researchgate.netacs.org The N-isopropylbenzamide scaffold itself is a common feature in various pharmaceutical compounds. researchgate.net
The future exploration of this compound in this area would involve screening it against various disease-relevant targets. The ethynyl (B1212043) group, while serving as a clickable handle, can also contribute to the binding affinity and selectivity for specific proteins. nih.govresearchgate.net For example, it can act as a rigid linker to position the benzamide core optimally within a binding pocket or participate in interactions with the target protein. researchgate.net Computational studies, such as molecular docking, could be employed to predict potential protein targets, which can then be validated experimentally. Recent studies on other benzamide derivatives have identified them as potent neuroprotective agents and glucokinase activators, suggesting potential therapeutic avenues for ischemic stroke and diabetes, respectively. nih.govnih.gov
Integration with Advanced Screening Platforms
The compatibility of the ethynyl group with click chemistry makes this compound highly suitable for integration into advanced, high-throughput screening (HTS) platforms. technologynetworks.com HTS allows for the rapid testing of large libraries of compounds to identify those that modulate a specific biological pathway or target. nih.gov
One emerging HTS strategy involves the use of fragment-based drug discovery, where small, alkyne-functionalized fragments are screened for binding to a target protein. Hits can then be elaborated by clicking on a variety of other molecular fragments to rapidly generate more potent and selective lead compounds. nih.gov this compound could serve as a valuable building block in such screening libraries. Furthermore, its derivatives can be immobilized on solid supports via the ethynyl handle to create affinity matrices for screening compound libraries or identifying binding partners from cell lysates. The development of high-throughput synthesis methods for alkyne-functionalized oligomers demonstrates the feasibility of creating diverse libraries for biological screening. acs.orgnih.gov
Applications in Materials Science and Polymer Chemistry
The ethynyl group is a versatile functional group for the synthesis of novel polymers and functional materials. drpress.org The rigid, linear nature of the ethynyl group can impart unique structural and electronic properties to polymeric materials. researchgate.net Aromatic compounds containing ethynyl groups are precursors to thermosetting resins with high thermal stability. rsc.orggoogle.com
Future research could explore the polymerization of this compound to create novel polymers with tailored properties. The N-isopropylbenzamide side chains could influence the solubility, processability, and self-assembly behavior of the resulting polymers. Such materials could find applications in areas like organic electronics, specialty coatings, and advanced composites. The use of click chemistry in materials science is a rapidly growing field, enabling the synthesis of well-defined polymer architectures, surface modifications, and the creation of functional biomaterials. rsc.orgresearchgate.net
Table 2: Potential Polymerization Methods for this compound
| Polymerization Method | Key Features | Potential Polymer Properties |
| Sonogashira Coupling | Forms carbon-carbon bonds between terminal alkynes and aryl halides. | Conjugated polymers with interesting optical and electronic properties. |
| Cyclotrimerization | Catalytic conversion of three alkyne units into a benzene (B151609) ring. | Highly cross-linked, thermally stable networks. |
| Thiol-yne Reaction | Radical-mediated addition of thiols across the triple bond. | Functional polymers with tunable properties based on the thiol used. |
| Azide-Alkyne Cycloaddition Polymerization | Step-growth polymerization using a bifunctional azide monomer. | Triazole-containing polymers with potential for metal coordination and hydrogen bonding. |
Design of Targeted Chemical Tools for Biological Research
Beyond general molecular probes, this compound can serve as a scaffold for the design of highly specific chemical tools to investigate complex biological processes. By combining the clickable ethynyl handle with a biologically active benzamide core, researchers can create activity-based probes (ABPs) to profile enzyme activity or photoaffinity probes to covalently label target proteins upon photoactivation. nih.govacs.orgnih.gov
For example, if the N-isopropylbenzamide moiety is found to inhibit a particular enzyme, the ethynyl group can be used to attach a reporter tag to create an ABP for that enzyme class. This would allow for the direct visualization of active enzyme populations in cells and tissues. Similarly, the synthesis of a derivative incorporating a photo-reactive group alongside the alkyne would enable the permanent labeling and subsequent identification of the direct binding partners of the compound within a cellular context. nih.gov The development of such targeted chemical tools is crucial for dissecting complex biological pathways and for the validation of new drug targets. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethynyl-N-isopropylbenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling 3-ethynylbenzoic acid with isopropylamine via a carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes:
- Monitoring reaction progress via TLC or HPLC .
- Adjusting stoichiometric ratios (e.g., 1.2:1 amine:acid) to minimize unreacted starting material.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography to resolve bond angles and crystal packing (e.g., monoclinic P21/c space group observed in analogous benzamides) .
- NMR spectroscopy (¹H/¹³C) to verify ethynyl proton shifts (~2.5 ppm) and isopropyl group splitting patterns .
- UV-Vis spectroscopy (λmax ~255 nm) to assess conjugation effects from the ethynyl group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Store at -20°C in airtight containers to prevent degradation .
- Refer to SDS guidelines for spill management (e.g., neutralize with inert absorbents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility or stability data for this compound across studies?
- Methodological Answer :
- Conduct controlled stability assays under varying conditions (pH, temperature, light exposure) using HPLC to quantify degradation products .
- Compare results with literature case studies (e.g., multiple case study frameworks as in ) to identify environmental or methodological outliers.
- Apply Arrhenius modeling to predict long-term stability from accelerated aging data .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (KD values) .
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .
- In vitro enzyme inhibition assays with positive/negative controls to minimize false positives .
Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Sonogashira) be systematically evaluated?
- Methodological Answer :
- Design a DoE (Design of Experiments) matrix varying catalysts (Pd/Cu ratios), solvents (THF vs. DMF), and temperatures .
- Analyze yields via GC-MS and characterize byproducts (e.g., homocoupled dimers) .
- Benchmark against structurally similar benzamides (e.g., 3-chloro-N-phenylbenzamide) to identify substituent effects .
Data Analysis & Reporting
Q. What statistical methods are appropriate for interpreting dose-response or structure-activity relationship (SAR) data?
- Methodological Answer :
- Apply non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
- Use principal component analysis (PCA) to correlate electronic descriptors (Hammett σ) with biological activity .
- Validate reproducibility via triplicate experiments and outlier removal (Grubbs’ test) .
Q. How should researchers document and share spectral or crystallographic data for reproducibility?
- Methodological Answer :
- Deposit raw NMR/UV-Vis data in open-access repositories (e.g., Zenodo) with metadata tags .
- Submit crystallographic data to the Cambridge Structural Database (CSD) using CIF formats .
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
